molecular formula C6H9ClN4 B2938802 5,6,7,8-Tetrahydropteridine hydrochloride CAS No. 116955-21-6

5,6,7,8-Tetrahydropteridine hydrochloride

Cat. No. B2938802
M. Wt: 172.62
InChI Key: FWSPBRSKOVLJNV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropteridine hydrochloride is a synthetic reduced pterin cofactor . It is used for nitric oxide synthetase, and for phenylalanine, tyrosine, and tryptophan hydroxylases . It is less active than the natural cofactor, tetrahydrobiopterin (BH4) .


Molecular Structure Analysis

The molecular weight of 5,6,7,8-Tetrahydropteridine hydrochloride is 172.62 . The IUPAC name is 5,6,7,8-tetrahydropteridine hydrochloride . The InChI code is 1S/C6H8N4.ClH/c1-2-9-6-5 (8-1)3-7-4-10-6;/h3-4,8H,1-2H2, (H,7,9,10);1H .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydropteridine hydrochloride is a powder . It has a melting point of 223-224 .

Scientific Research Applications

Interaction with Tyrosine Hydroxylase

Tetrahydropteridines are essential cofactors for tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis. A study explored the interaction of various tetrahydropteridine analogs with recombinant human tyrosine hydroxylase. It was found that the enzyme can tolerate bulky substituents at certain positions, impacting its catalytic and coupling efficiency. The research provided insight into the structural requirements for cofactor activity and interaction with the enzyme, highlighting the potential for designing targeted therapeutic agents (Almås et al., 2000).

Oxidation Properties

Another study focused on the synthesis and spontaneous oxidation of specific tetrahydropteridines. It observed an unexpected oxidative contraction of the pyrimidine ring in aqueous solutions, aligning with a pre-existing theory. These findings could have implications for the understanding of tetrahydropteridine stability and reactivity, potentially influencing their storage, handling, and application in various biochemical processes (Mager & Berends, 2010).

Synthesis Techniques

A research aimed at developing an efficient synthesis method for tetrahydroindolizines, which could be a structural analog of tetrahydropteridine, was successful. It established a one-step synthesis process, demonstrating the chemical versatility and potential for the creation of complex organic molecules for pharmaceutical or research purposes (Capomolla et al., 2015).

Photodynamic Agents

Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, structurally related to tetrahydropteridine, were studied for their photodynamic therapy potential against melanoma cells. These compounds, with high absorption properties and significant photosensitizer ability, represent an innovative approach to cancer treatment, highlighting the broader implications of tetrahydropteridine-related compounds in medical research (Pereira et al., 2015).

Structural Analysis

Understanding the structure of chemical compounds is crucial for their application in various fields. A study on the crystal structure of a compound related to tetrahydropteridine revealed its conformation and the interactions stabilizing its structure. Such insights are invaluable for designing drugs or other functional molecules with precise characteristics (Akkurt et al., 2015).

Safety And Hazards

5,6,7,8-Tetrahydropteridine hydrochloride may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated .

properties

IUPAC Name

5,6,7,8-tetrahydropteridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.ClH/c1-2-9-6-5(8-1)3-7-4-10-6;/h3-4,8H,1-2H2,(H,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSPBRSKOVLJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=NC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropteridine hydrochloride

Citations

For This Compound
69
Citations
EC Taylor, WR Sherman - Journal of the American Chemical …, 1959 - ACS Publications
A procedure suitable for the preparation of large quantities of 2, 4, 6, 7-tetrahydroxypteridine (I) is given. Lithium alumi-num hydride reduction of 2, 4, 6, 7-tetrachloropteridine (II), …
Number of citations: 36 pubs.acs.org
WLF Armarego, H Schou - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
Catalytic addition of two molecules of hydrogen to 7-deuterio-6-trideuteriomethylpterin yields a 0.8 : 1 mixture of cis- and trans-7-deuterio-6-trideuteriomethyl-5,6,7,3-tetrahydropterin. …
Number of citations: 15 pubs.rsc.org
RGH Cotton - Biochimica et Biophysica Acta (BBA)-Enzymology, 1971 - Elsevier
1. Phenylalanine hydroxylase (l-phenylalanine, tetrahydropteridine: O 2 oxidoreductase (4-hydroxylating), EC 1.14.3.1) has been purified up to 424-fold from the liver of the Cynomolgus …
Number of citations: 13 www.sciencedirect.com
RGH Cotton - FEBS letters, 1974 - core.ac.uk
Affinity chromatography [l] offers enzymologists considerable advantages over traditional methods of enzyme purification. The work described in this paper extends the range [2--71 of …
Number of citations: 22 core.ac.uk
S Webber, K Baumgartner, JNR Blair… - Biochemical …, 1988 - Elsevier
Materials and methods Chemicals and other agents were obtained from the following sources: rat livers from Pel-Freeze Biologicals, Rogers, AR; NAD+, NADH, l, l’-carbonyldiimidazole…
Number of citations: 6 www.sciencedirect.com
TC Westfall, MJ Besson, MF Giorguieff… - Naunyn-Schmiedeberg's …, 1976 - Springer
Striatal slices were continuously superfused with l-3,5- 3 H-tyrosine (50 μCi/ml) and 3 HH 2 O [index of 3 H-dopamine ( 3 H-DA) synthesis] and 3 H-DA estimated in 0.5 ml (2.5 min) …
Number of citations: 198 link.springer.com
MC BOADLE‐BIBER, RH Roth - British Journal of …, 1972 - Wiley Online Library
. Reserpine in vitro (10 −5 m) caused a profound inhibition (>85%) of the formation of both 14 C‐catecholamine ( 14 C‐CA) and 14 C‐dihydroxyphenylalanine ( 14 C‐DOPA) (in the …
Number of citations: 20 bpspubs.onlinelibrary.wiley.com
FA Firgaira, RG Cotton, DM Danks - Biochemical Journal, 1981 - portlandpress.com
Dihydropteridine reductase (EC 1.6.99.7) was purified from human liver obtained at autopsy by a three-step chromatographic procedure with the use of (1) a naphthoquinone affinity …
Number of citations: 61 portlandpress.com
RC Fuller, NA Nugent - Proceedings of the National …, 1969 - National Acad Sciences
The photoreduction and interaction with the photosynthetic “reaction center” of 2-amino,4-hydroxy-6-substituted pteridine indicates that these low-potential (∼ -0.7 v), naturally occurring …
Number of citations: 79 www.pnas.org
HIX Mager, R Addink, W Berends - Recueil des Travaux …, 1967 - Wiley Online Library
Organic hydroperoxide formation has to be regarded as the primary process in the autoxidation of partially reduced pteridines and flavins, to be distinguished from secondary oxidations …
Number of citations: 72 onlinelibrary.wiley.com

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